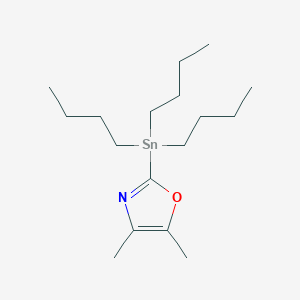
2-Tributyltin-4,5-dimethyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tributyltin-4,5-dimethyl-1,3-oxazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, is a key feature of this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tributyltin-4,5-dimethyl-1,3-oxazole typically involves the reaction of tributyltin chloride with 4,5-dimethyl-1,3-oxazole in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride and potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-Tributyltin-4,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced tin species and modified oxazole rings.
Substitution: The tributyltin groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various oxazole derivatives, organotin compounds with different functional groups, and reduced tin species.
科学的研究の応用
2-Tributyltin-4,5-dimethyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-Tributyltin-4,5-dimethyl-1,3-oxazole involves its interaction with various molecular targets and pathways. The tributyltin groups can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, the oxazole ring can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive oxygen species and other intermediates that contribute to its biological activity.
類似化合物との比較
2-Tributyltin-4,5-dimethyl-1,3-oxazole can be compared with other similar compounds, such as:
Tributyltin chloride: A simpler organotin compound with similar biological activities but lacking the oxazole ring.
4,5-Dimethyl-1,3-oxazole: A compound with similar structural features but lacking the tributyltin groups.
Tributyltin oxide: Another organotin compound with different oxidation states and biological activities.
The uniqueness of this compound lies in the combination of the tributyltin groups and the oxazole ring, which imparts unique chemical and biological properties to the compound.
特性
分子式 |
C17H33NOSn |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |
InChIキー |
YGYUKFYZLJREFR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


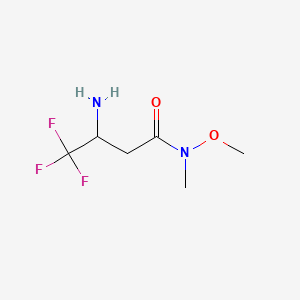
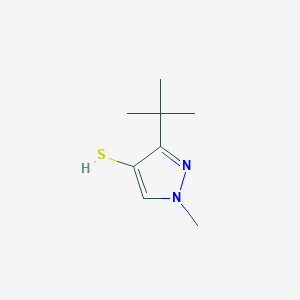

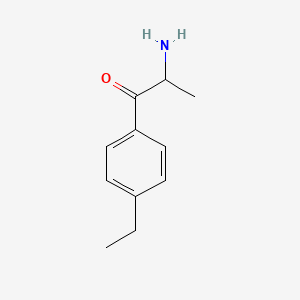
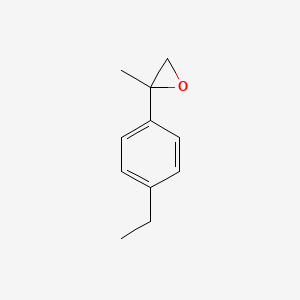
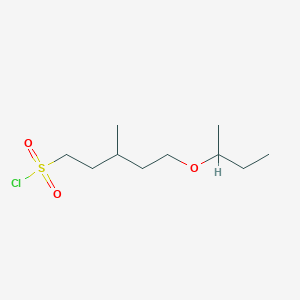
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)

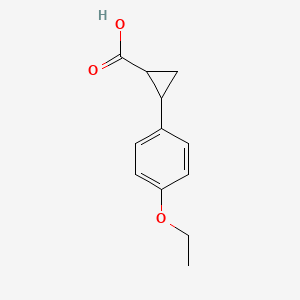


![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)

![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
